Valylhistidine

概要

説明

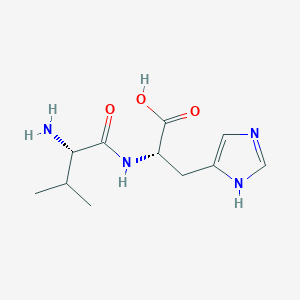

Valylhistidine is a dipeptide composed of the amino acids valine and histidine. It is an incomplete breakdown product of protein digestion or protein catabolism. Dipeptides are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond .

準備方法

The synthesis of valylhistidine can be achieved through various methods. One notable method involves the direct glucosone-based synthesis. This method includes the use of a protected glucosone intermediate, which is coupled to the primary amine of valine or this compound, performing a reductive amination reaction. The overall yields starting from fructose are approximately 36% and 34% for fructosylated valine and this compound, respectively. Both compounds are achieved in purities greater than 90% .

化学反応の分析

Valylhistidine undergoes specific chemical reactions, particularly with glucose. In an aqueous solution of pyridine and acetic acid at pH 6.2 and 50 degrees Celsius, this compound reacts with glucose to form glucosylthis compound. This reaction has a half-time of about 30 hours and a dissociation constant of approximately 0.3 moles per liter. The formation of glucosylthis compound is significant as it lowers the pK of the alpha-amino group to about 5.6, which can be inferred from changes in electrophoretic mobility.

科学的研究の応用

Clinical Diagnostics and Enzymatic Assays

Role in Diabetes Diagnosis:

Valylhistidine is significant in the development of enzymatic assays for diagnosing diabetes mellitus. It plays a crucial role in the quantification of fructosylated hemoglobin (HbA1c), a long-term indicator of blood glucose levels. The interaction of this compound with glucose leads to the formation of glucosylated compounds, which can be measured to assess glycemic control in diabetic patients .

Innovative Diagnostic Methods:

Recent advancements have introduced fructosyl peptide oxidases (FPOX) derived from microorganisms like Phaeosphaeria nodorum, which utilize this compound as a substrate for measuring HbA1c levels. These enzymes exhibit enhanced thermal stability and specificity, making them viable for clinical applications .

Biochemical Mechanisms and Pathways

Chemical Reactions:

this compound undergoes non-enzymatic glycosylation when it reacts with glucose under physiological conditions. This reaction is significant as it lowers the pK of the alpha-amino group, influencing its electrophoretic mobility and biochemical behavior. The formation of glucosylated this compound is critical for understanding its role in protein catabolism and metabolism.

Biochemical Properties:

The compound has been shown to interact with various biomolecules involved in glucose metabolism. Its reaction with glucose forms glucosylated derivatives that can affect cellular processes related to energy metabolism and protein function .

Comparative Analysis with Other Dipeptides

| Dipeptide | Composition | Unique Features |

|---|---|---|

| This compound | Valine + Histidine | Reacts with glucose; involved in HbA1c formation |

| Valylvaline | Valine + Valine | Lacks interaction with glucose |

| Histidylhistidine | Histidine + Histidine | Does not participate in glucose-related reactions |

This compound's unique composition allows it to engage specifically in biochemical reactions that are not observed with other dipeptides like valylvaline or histidylhistidine.

Case Studies and Research Findings

Synthesis and Characterization:

Research has reported methods for synthesizing fructosylated this compound (Fru-Val-His) using glucosone-based techniques. This synthesis is critical for validating enzymatic assays used in diabetes diagnostics .

Enzyme Development:

Studies have demonstrated the conversion of FPOX into a novel enzyme capable of oxidizing fructosylated peptides, including those containing this compound. This enzyme showed significant reactivity toward fructosyl hexapeptides derived from HbA1c, enhancing diagnostic accuracy compared to conventional methods .

作用機序

Valylhistidine forms a dipeptide complex with copper(II) ions that mimics the activity of superoxide dismutase, although it lacks actual enzymatic activity. This suggests that this compound might interact with its targets in a manner similar to superoxide dismutase, which is an enzyme that protects cells from oxidative damage by catalyzing the dismutation of superoxide radicals.

類似化合物との比較

Valylhistidine can be compared with other dipeptides such as valylvaline and histidylhistidine. While valylvaline is composed of two valine molecules and histidylhistidine is composed of two histidine molecules, this compound is unique in its combination of valine and histidine. This unique composition allows this compound to participate in specific biochemical reactions, such as its interaction with glucose to form glucosylthis compound, which is not observed in the other dipeptides .

生物活性

Valylhistidine, a dipeptide composed of valine and histidine, has garnered attention for its diverse biological activities. This article explores the compound's biological functions, mechanisms of action, and potential therapeutic applications, drawing on a range of studies and findings.

This compound is formed from the amino acids valine and histidine. Its structure allows it to participate in various biochemical interactions, which can influence its biological activity. The presence of histidine, known for its role in enzyme catalysis and metal ion binding, is particularly significant in the context of this compound's functionality.

2. Biological Activities

This compound exhibits several notable biological activities:

2.1 Antioxidant Activity

This compound has been studied for its ability to mimic superoxide dismutase (SOD), an important antioxidant enzyme. While it forms a complex with Cu(II) that resembles SOD, it lacks significant enzymatic activity in this regard . This suggests that while this compound may have antioxidant properties, its effectiveness as an SOD mimic is limited.

2.2 Antimicrobial Activity

Research indicates that histidine-rich peptides, including this compound derivatives, possess antimicrobial properties. These peptides can disrupt bacterial membranes and inhibit growth by altering membrane permeability . The mechanism involves the interaction of the peptide with lipid bilayers, leading to membrane destabilization.

2.3 Modulation of Glucose Metabolism

This compound has been implicated in the modulation of glucose uptake and insulin secretion. Studies have demonstrated that certain dipeptides can enhance glucose uptake in cells, potentially influencing metabolic pathways related to diabetes management . The specific mechanisms by which this compound affects these pathways require further investigation.

The biological activities of this compound are influenced by its structural properties:

- Hydrophilic Angle : The hydrophilic angle created by the positioning of histidine side chains affects the peptide's interaction with cellular membranes. This property can enhance or inhibit its ability to penetrate cells or disrupt microbial membranes .

- Peptide Design : Variations in peptide design can lead to different biological outcomes. For instance, modifications to the sequence or structure of this compound may optimize its antimicrobial or cellular uptake capabilities .

4.1 Antimicrobial Efficacy

A study examining various histidine-rich peptides found that those similar to this compound exhibited significant antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. The peptides disrupted bacterial membranes, leading to cell lysis and death .

4.2 Glucose Uptake Enhancement

In vitro studies have shown that this compound can enhance glucose uptake in muscle cells. This effect was measured using colorimetric assays that quantified glucose levels before and after treatment with the dipeptide . Such findings suggest potential applications in diabetes management.

5. Summary of Findings

The following table summarizes key biological activities associated with this compound:

6. Conclusion

This compound presents a promising avenue for research due to its diverse biological activities, particularly in antimicrobial action and metabolic modulation. Further studies are needed to elucidate its mechanisms fully and explore potential therapeutic applications, especially in diabetes management and infection control.

特性

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O3/c1-6(2)9(12)10(16)15-8(11(17)18)3-7-4-13-5-14-7/h4-6,8-9H,3,12H2,1-2H3,(H,13,14)(H,15,16)(H,17,18)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQVUHQWZGTIBX-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428629 | |

| Record name | L-Histidine, L-valyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Valylhistidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029129 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13589-07-6 | |

| Record name | L-Valyl-L-histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13589-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Histidine, L-valyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valylhistidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029129 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does valylhistidine interact with glucose, and what are the downstream effects?

A1: this compound (Val-His) reacts with glucose (Glc) in a process known as non-enzymatic glycosylation. [] This reaction occurs under physiological conditions and leads to the formation of glucosylthis compound (Glc-Val-His). [] This modification is particularly relevant in the context of hemoglobin, where the N-terminal valine of the hemoglobin beta-chain can react with glucose to form Hemoglobin A1c (HbA1c). [] The formation of HbA1c is a long-term indicator of blood glucose levels and is widely used in the diagnosis and management of diabetes mellitus. []

Q2: Are there any analytical techniques used to study the formation of glucosylthis compound?

A2: Yes, the formation and characterization of glucosylthis compound, particularly in the context of HbA1c analysis, often employs advanced analytical techniques like Hydrophilic Interaction Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HILIC-ESI-MS/MS). [] This method allows for sensitive detection and quantification of glucosylthis compound, contributing to the validation of enzymatic HbA1c assays used in diabetes diagnosis. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。